molecular formula C19H21N5OS B2936653 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 811459-89-9

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2936653
CAS RN: 811459-89-9
M. Wt: 367.47
InChI Key: ZCEKERWXTODOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Syntheses

Research has demonstrated the utility of thioureido-acetamides in heterocyclic syntheses through one-pot cascade reactions. These reactions efficiently produce a variety of heterocycles, including 2-iminothiazoles and imidazo[1,2-c]pyrimidines, showcasing the compound's versatility as a precursor for heterocyclic compounds with potential applications in medicinal chemistry and material science (J. Schmeyers & G. Kaupp, 2002).

Crystal Structure Analysis

The synthesis and crystal structure analysis of related triazole derivatives have been conducted to understand the structural aspects of these compounds better. This analysis provides insights into the molecular arrangements and interactions that could influence the compound's chemical and physical properties, facilitating the design of targeted applications in the field of material science and drug development (Xue et al., 2008).

Insecticidal Activity

Modifications of related compounds have shown potential in developing insecticides. The structural variations and functional group modifications explored in these studies suggest avenues for using the compound in creating new, effective insecticidal agents (J. Samaritoni et al., 1999).

Antitumor Activity

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a structural motif with the compound , has revealed significant antitumor activity against various cancer cell lines. This highlights the potential of related compounds in oncological research and the development of new anticancer drugs (L. Yurttaş et al., 2015).

Synthesis of Heterocycles

The compound's role in synthesizing heterocycles further emphasizes its utility in chemical research, particularly in creating novel molecules with potential applications ranging from pharmacological agents to materials science (Hamdi M. Hassneen & Tayseer A. Abdallah, 2003).

properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-12-6-4-8-15(10-12)18-22-23-19(24(18)20)26-11-17(25)21-16-9-5-7-13(2)14(16)3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEKERWXTODOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.